N-methoxy-N,2,2-trimethylpent-4-enamide N-methoxy-N,2,2-trimethylpent-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19900573
InChI: InChI=1S/C9H17NO2/c1-6-7-9(2,3)8(11)10(4)12-5/h6H,1,7H2,2-5H3
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

N-methoxy-N,2,2-trimethylpent-4-enamide

CAS No.:

Cat. No.: VC19900573

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

N-methoxy-N,2,2-trimethylpent-4-enamide -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name N-methoxy-N,2,2-trimethylpent-4-enamide
Standard InChI InChI=1S/C9H17NO2/c1-6-7-9(2,3)8(11)10(4)12-5/h6H,1,7H2,2-5H3
Standard InChI Key KTSJTRGJRWFUEV-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC=C)C(=O)N(C)OC

Introduction

Structural and Physicochemical Properties

Molecular Identity

IUPAC Name: N-Methoxy-N,2,2-trimethylpent-4-enamide
Molecular Formula: C₉H₁₇NO₂
Molecular Weight: 171.24 g/mol
SMILES: CC(C)(CC=C)C(=O)N(C)OC
InChI Key: UYVXZRWMQZRABU-UHFFFAOYSA-N

Physicochemical Data

PropertyValue/DescriptionSource
Boiling PointNot reported
Density~1.02 g/cm³ (estimated)
SolubilitySoluble in THF, DCM, ethyl acetate

Synthesis and Reaction Mechanisms

General Synthetic Routes

N-Methoxy-N,2,2-trimethylpent-4-enamide is synthesized via a two-step Horner-Wadsworth-Emmons (HWE) reaction:

Step 1: Formation of α,β-Unsaturated Ester
Triethyl phosphonoacetate reacts with ketones (e.g., 2,2-dimethylpentan-4-en-1-one) under basic conditions (NaH/THF) to yield (E)- or (Z)-α,β-unsaturated esters .

Step 2: Conversion to Weinreb Amide
The ester intermediate is treated with N,O-dimethylhydroxylamine hydrochloride and iPrMgCl at −5°C, followed by purification via silica gel chromatography. This method achieves yields of 49–89% for analogous compounds .

Key Reaction Optimization

  • Base Selection: iPrMgCl outperforms traditional bases (e.g., LDA) in deprotonation efficiency, enabling high (E)-selectivity (up to 95:5 E/Z) .

  • Solvent Effects: Tetrahydrofuran (THF) and toluene are optimal for stabilizing magnesium enolates .

Applications in Organic Synthesis

Building Block for Macrocyclic Polyketides

The compound’s α,β-unsaturated Weinreb amide moiety facilitates stereoselective aldol reactions and Heck couplings. For example:

  • Archazolid A Synthesis: Used to construct the northwestern fragment via Ipc-boron-mediated aldol reactions .

  • Etnangien Core Assembly: Serves as a precursor for C15–C23 subunits in macrocyclic antibiotics .

Pharmaceutical Intermediates

  • Antiproliferative Agents: Tertiary amines derived from this amide exhibit potent activity against cancer cell lines (IC₅₀: 10–50 nM) .

  • Antibiotics: Incorporated into etnangien analogs targeting RNA polymerase inhibition .

Methodological Innovations

  • Stable Phosphonoenolates: The magnesium enolate of this compound is isolable and stable for >6 months, enabling iterative HWE reactions .

  • Pd-Catalyzed Annulations: Participates in Pd(II)-mediated [2+2] cyclizations to form benzocyclobutenes (BCBs) .

ParameterDescriptionSource
GHS ClassificationNot classified
Storage Conditions−20°C under inert atmosphere

Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

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